molecular formula C10H16ClNO3S B14510485 1-(2-{[(Propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride CAS No. 62872-88-2

1-(2-{[(Propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride

Cat. No.: B14510485
CAS No.: 62872-88-2
M. Wt: 265.76 g/mol
InChI Key: CQCYUXDSIPYGPN-UHFFFAOYSA-M
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Description

1-(2-{[(Propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride is a chemical compound known for its unique structure and properties It is a pyridinium salt with a sulfonyl group and an isopropyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{[(Propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride typically involves the reaction of pyridine with a sulfonyl chloride derivative in the presence of a base. The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or acetonitrile.

    Base: Triethylamine or pyridine itself can act as a base.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(2-{[(Propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The pyridinium ring can be reduced to form dihydropyridine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under mild conditions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, dihydropyridine derivatives, and various substituted pyridinium salts, depending on the specific reaction and conditions used.

Scientific Research Applications

1-(2-{[(Propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism by which 1-(2-{[(Propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The pyridinium ring can interact with receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-{[(Propan-2-yl)oxy]sulfonyl}ethyl)pyridine: Lacks the chloride ion, leading to different reactivity and properties.

    1-(2-{[(Propan-2-yl)oxy]sulfonyl}ethyl)quinolinium chloride: Contains a quinoline ring instead of a pyridine ring, resulting in different biological activities.

    1-(2-{[(Propan-2-yl)oxy]sulfonyl}ethyl)benzyl chloride: Contains a benzyl group instead of a pyridinium ring, leading to different chemical reactivity.

Uniqueness

1-(2-{[(Propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride is unique due to its combination of a pyridinium ring, sulfonyl group, and isopropyl ether moiety. This unique structure imparts specific reactivity and potential biological activities that are not observed in similar compounds.

Properties

CAS No.

62872-88-2

Molecular Formula

C10H16ClNO3S

Molecular Weight

265.76 g/mol

IUPAC Name

propan-2-yl 2-pyridin-1-ium-1-ylethanesulfonate;chloride

InChI

InChI=1S/C10H16NO3S.ClH/c1-10(2)14-15(12,13)9-8-11-6-4-3-5-7-11;/h3-7,10H,8-9H2,1-2H3;1H/q+1;/p-1

InChI Key

CQCYUXDSIPYGPN-UHFFFAOYSA-M

Canonical SMILES

CC(C)OS(=O)(=O)CC[N+]1=CC=CC=C1.[Cl-]

Origin of Product

United States

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